![molecular formula C15H26ClN B6361710 Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride CAS No. 1240567-11-6](/img/structure/B6361710.png)

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

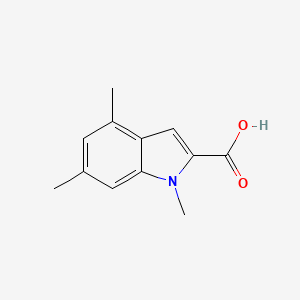

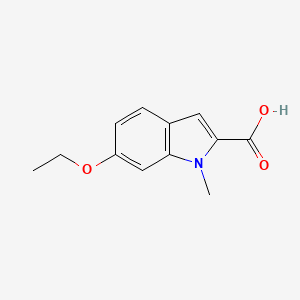

While specific synthesis methods for this compound are not available, similar compounds often involve multistep synthesis. For example, a reaction involving nitration, conversion from the nitro group to an amine, and bromination could be used .Molecular Structure Analysis

The molecular formula of this compound is C15H26ClN . The structure includes a butyl group, a phenyl group, a methyl group, an amine group, and a hydrochloride group .Applications De Recherche Scientifique

Polymer Stabilization

A study by Rapta et al. (2009) discussed the oxidation properties of antioxidants based on N,N'-substituted p-phenylenediamines, which are crucial in the rubber industry. This research is relevant because it explores the stability and degradation mechanisms of polymers, which could indirectly relate to compounds with similar structural features like Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride. Their findings reveal how various substitutions on the phenyl ring affect the oxidation process, providing insights into designing more efficient antioxidants for polymer applications (Rapta et al., 2009).

Corrosion Inhibition

Boughoues et al. (2020) synthesized four amine derivative compounds, including those with structures resembling this compound, to evaluate their performance as corrosion inhibitors for mild steel in HCl medium. This study highlights the importance of structural modifications in enhancing corrosion inhibition efficiency, which is essential for protecting industrial materials (Boughoues et al., 2020).

Advances in Organic Synthesis

Research on the reactivity of N,N-Butyl-decamethylferrocenyl-amine at liquid | liquid interfaces by Kelly et al. (2010) provides insights into electrochemically driven anion transfer versus pH-driven proton transfer. This study, although not directly related to this compound, involves the synthesis and application of complex amines, underscoring the potential of such compounds in developing new synthetic methodologies and sensors (Kelly et al., 2010).

Propriétés

IUPAC Name |

N-[[4-(2-methylpropyl)phenyl]methyl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N.ClH/c1-4-5-10-16-12-15-8-6-14(7-9-15)11-13(2)3;/h6-9,13,16H,4-5,10-12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRUIAGZCCGDMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)CC(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361628.png)

![4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361646.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)

![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)

amine hydrochloride](/img/structure/B6361692.png)

amine hydrochloride](/img/structure/B6361697.png)

![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)

![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)

![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)

![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6361721.png)

![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361724.png)

![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)